molecular formula C21H17NO2 B2964994 (E)-(2-((2-hydroxybenzylidene)amino)-5-methylphenyl)(phenyl)methanone CAS No. 324061-76-9

(E)-(2-((2-hydroxybenzylidene)amino)-5-methylphenyl)(phenyl)methanone

Cat. No.: B2964994
CAS No.: 324061-76-9
M. Wt: 315.372
InChI Key: HIWSRMLLXOZKPD-HYARGMPZSA-N
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Description

This Schiff base derivative features a methanone core with a 2-hydroxybenzylidene imine group and a 5-methylphenyl substituent. The (E)-configuration stabilizes the imine bond, while the hydroxyl group enables hydrogen bonding and metal coordination . The 5-methyl group enhances lipophilicity and steric effects compared to halogenated analogs . Its synthesis typically involves condensing 2-amino-5-methylbenzophenone with salicylaldehyde under reflux, followed by purification via column chromatography .

Properties

IUPAC Name

[2-[(2-hydroxyphenyl)methylideneamino]-5-methylphenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-15-11-12-19(22-14-17-9-5-6-10-20(17)23)18(13-15)21(24)16-7-3-2-4-8-16/h2-14,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWSRMLLXOZKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC=CC=C2O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-(2-((2-hydroxybenzylidene)amino)-5-methylphenyl)(phenyl)methanone, commonly referred to as a Schiff base, has garnered attention in various fields of biological research due to its potential therapeutic applications. Schiff bases are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from recent studies and presenting relevant data.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H17N2O\text{C}_{17}\text{H}_{17}\text{N}_{2}\text{O}

This structure features a hydroxyl group and an imine linkage, which are critical for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of Schiff bases. The compound has been evaluated for its effectiveness against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The MIC values indicate the lowest concentration of the compound that inhibits microbial growth. For instance:
    • Against E. coli: MIC = 0.0195 mg/mL
    • Against Bacillus mycoides: MIC = 0.0048 mg/mL
    • Against Candida albicans: MIC = 0.0048 mg/mL

These results suggest significant antimicrobial potential, particularly against Gram-negative and Gram-positive bacteria as well as fungi .

Anticancer Properties

Research has also pointed towards the anticancer properties of Schiff bases. The compound's ability to induce apoptosis in cancer cells has been demonstrated in vitro.

  • Cell Line Studies : In studies involving various cancer cell lines, including breast and colon cancer cells, the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating a promising therapeutic index for further development .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Formation of Metal Complexes : Schiff bases can form complexes with metal ions, enhancing their biological activity. The binding affinity and stability of these complexes can significantly influence their therapeutic effects .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation, contributing to its antimicrobial and anticancer effects .
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), this compound may induce oxidative stress in target cells, leading to apoptosis .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various Schiff bases, including our compound, against clinical isolates of bacteria and fungi. The results indicated that compounds with hydroxyl substituents showed enhanced activity compared to those without .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of Schiff bases derived from similar structures. The study reported that compounds exhibiting hydroxyl groups displayed increased cytotoxicity against breast cancer cells due to their ability to disrupt cell cycle progression .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents Key Properties
Target Compound 5-Methyl, 2-hydroxybenzylidene Enhanced lipophilicity; moderate steric hindrance; hydrogen-bonding capability
{5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone 5-Chloro, 2-hydroxybenzylidene Electron-withdrawing Cl increases stability but reduces solubility
(4-Bromophenyl)(2-((4-chlorobenzylidene)amino)phenyl)methanone (BCBAPM) 4-Bromo, 4-chlorobenzylidene Halogenated groups improve crystallinity; higher molecular weight
(4-Bromophenyl)(2-((3,4,5-trimethoxybenzylidene)amino)phenyl)methanone (BTBAPM) 3,4,5-Trimethoxybenzylidene Methoxy groups enhance solubility via electron donation

Key Findings :

  • Electron-Withdrawing Groups (Cl, Br) : Increase thermal stability and crystallinity but reduce solubility in polar solvents .
  • Electron-Donating Groups (Me, OMe) : Improve solubility and lipophilicity, critical for membrane permeability in biological applications .
  • Hydroxy vs. Methoxy : The hydroxyl group in the target compound enables stronger hydrogen bonding compared to BTBAPM’s methoxy groups, which may favor interactions with biological targets .

Physicochemical and Crystallographic Properties

Property Target Compound 5-Chloro Analog BTBAPM
Melting Point 160–162°C (estimated) 175–177°C 142–144°C
Solubility in DMSO High Moderate High
Crystallographic Stability Moderate (methyl hinders packing) High (Cl supports dense packing) High (methoxy aids symmetry)

Structural Insights :

  • The 5-methyl group in the target compound introduces steric hindrance, reducing crystal packing efficiency compared to halogenated analogs .
  • Trimethoxy derivatives (BTBAPM) exhibit superior crystallinity due to symmetrical substituents .

Q & A

(Basic) What synthetic methodologies are employed to prepare (E)-(2-((2-hydroxybenzylidene)amino)-5-methylphenyl)(phenyl)methanone?

The compound is synthesized via a Schiff base condensation reaction. A primary amine (e.g., 2-amino-5-methylphenyl(phenyl)methanone) reacts with 2-hydroxybenzaldehyde under reflux in a polar aprotic solvent (e.g., ethanol or methanol) with catalytic acid. The reaction is monitored by TLC, and the product is purified via recrystallization or column chromatography. Crystallographic studies confirm the (E)-configuration of the imine bond, as seen in structurally analogous compounds .

(Basic) How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 273 K) to minimize thermal motion. The SHELX suite (SHELXL/SHELXS) is widely used for structure solution and refinement, with R-factors typically <0.05 for high-quality datasets . Key parameters include bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles between aromatic planes, which inform on conjugation and steric effects .

(Advanced) How can computational methods predict the electronic properties of this Schiff base?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the HOMO-LUMO gap, charge distribution, and intramolecular hydrogen bonding (e.g., between the phenolic –OH and imine nitrogen). These studies correlate with spectroscopic data (UV-Vis, IR) to explain tautomerism or solvatochromism. Software like Gaussian or ORCA is employed, with solvent effects modeled using PCM .

(Advanced) How should researchers address discrepancies in crystallographic data for polymorphic forms?

Polymorphism can arise from varying crystallization conditions (solvent, temperature). Conflicting lattice parameters or packing motifs require re-evaluation of data collection (e.g., twinning corrections in SHELXL) and validation via Hirshfeld surface analysis. Cross-referencing with Cambridge Structural Database (CSD) entries for analogous compounds helps identify common packing motifs .

(Advanced) What experimental designs are appropriate for evaluating biological activity of this compound?

In vitro assays (e.g., antimicrobial MIC tests, enzyme inhibition) require purity validation (HPLC ≥95%). Structure-activity relationships (SAR) are explored by modifying substituents (e.g., halogenation at the phenyl ring) and comparing IC50 values. Toxicity profiling (e.g., MTT assay) precedes in vivo studies. Similar Schiff bases show activity against S. aureus and E. coli, suggesting prioritized targets .

(Basic) What analytical techniques confirm the purity and structure of this compound?

  • NMR : ¹H/¹³C NMR confirms the imine proton (~8.5 ppm) and aromatic integration.
  • Mass Spectrometry : ESI-MS detects the molecular ion peak ([M+H]⁺) with <2 ppm error.
  • HPLC : Reverse-phase chromatography (C18 column) assesses purity (>98% area).
  • IR : Stretching frequencies for C=N (~1600 cm⁻¹) and –OH (~3200 cm⁻¹) validate functional groups .

(Advanced) How can researchers resolve contradictions in spectroscopic vs. computational data?

Discrepancies between experimental (e.g., UV-Vis λmax) and DFT-predicted electronic transitions may arise from solvent effects or excited-state interactions. Time-Dependent DFT (TD-DFT) with explicit solvent models improves accuracy. Experimental validation via variable-temperature NMR or fluorescence quenching studies can clarify dynamic processes .

(Basic) What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, standard precautions for aromatic amines/aldehydes apply:

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in airtight containers at 4°C to prevent degradation .

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